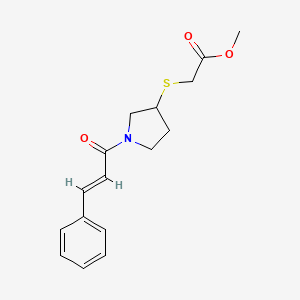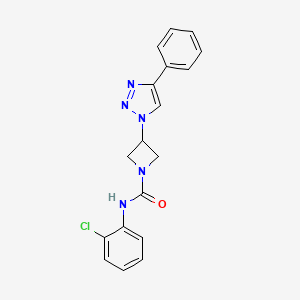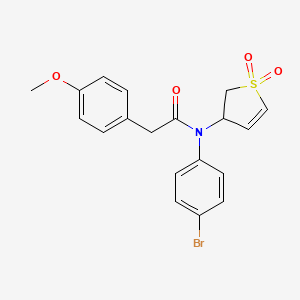![molecular formula C25H27NO6 B2930881 3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-79-9](/img/structure/B2930881.png)
3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H27NO6 and its molecular weight is 437.492. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermally Curable Monomers and Polymers
Compounds bearing the chromeno[8,7-e][1,3]oxazin-4(8H)-one moiety have been investigated for their utility in creating new monomers and polymers with desirable properties. For example, Kiskan and Yagcı (2007) synthesized a monomer that combines benzoxazine and coumarin rings, exploring its photodimerization and thermal curing behavior. This research demonstrates the potential of such compounds in developing novel materials with specific thermal and optical properties, useful in coatings, adhesives, and other polymer-based applications (Kiskan & Yagcı, 2007).
Catalytic Hydrogenation and Chemical Transformations
Research on structurally related dihydro-oxazines has unveiled their utility in catalytic hydrogenation processes, leading to a variety of functionalized products. For instance, Sukhorukov et al. (2008) studied the hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates to produce dynamic mixtures of enamines and tetrahydro-2-furanamines. This work highlights the versatility of oxazine derivatives in synthetic organic chemistry, serving as intermediates for the synthesis of complex molecules with potential applications in drug development and materials science (Sukhorukov et al., 2008).
Optoelectronic Materials
The synthesis and characterization of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, as conducted by Wang et al. (2006), reveal the potential of oxadiazole and related oxazine derivatives in the development of molecular wires and optoelectronic materials. These compounds exhibit interesting redox, structural, and optoelectronic properties, indicating their utility in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells (Wang et al., 2006).
Synthesis of Heterocyclic Derivatives
The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, researched by Bacchi et al. (2005), showcases the synthetic utility of oxazine derivatives in constructing a variety of heterocyclic structures, including tetrahydrofuran, dioxolane, and oxazoline derivatives. Such methodologies expand the toolbox of synthetic organic chemists, allowing for the efficient synthesis of complex heterocyclic compounds that could have pharmaceutical and materials science applications (Bacchi et al., 2005).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-15-23(16-6-8-21(28-2)22(11-16)29-3)24(27)18-7-9-20-19(25(18)32-15)13-26(14-31-20)12-17-5-4-10-30-17/h6-9,11,17H,4-5,10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLFBXFGFUSTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4CCCO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)
![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)


![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)
![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)


![1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2930813.png)


![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)
![5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2930820.png)
